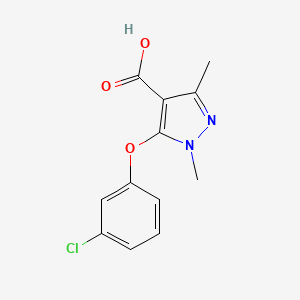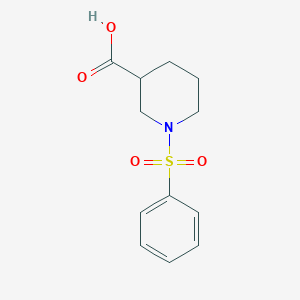
1-(4-苯基苯基)乙胺
描述
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions such as etherification, esterification, Gabriel reaction, and Friedel-Crafts acylation. For instance, 2-(Phenylthio)ethanamine was prepared from 2-phenylthio ethyl bromide using the Gabriel reaction, which is a method for synthesizing primary amines . Similarly, 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one was synthesized through a series of reactions starting from phenol . These methods could potentially be adapted for the synthesis of 1-(4-Phenylphenyl)ethanamine.
Molecular Structure Analysis
The molecular structure of compounds with phenyl and ethanone groups has been studied using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS). For example, the structure of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane was confirmed by X-ray single crystal diffraction . These techniques could be employed to determine the molecular structure of 1-(4-Phenylphenyl)ethanamine.
Chemical Reactions Analysis
The chemical reactions involving phenyl and ethanone or ethanamine structures often include nucleophilic substitution and hyper-conjugative interactions. The stability of these molecules can be influenced by charge delocalization, as seen in the NBO analysis of similar compounds . These reactions and interactions would be relevant in the analysis of 1-(4-Phenylphenyl)ethanamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be inferred from their molecular structure, vibrational frequencies, and electronic properties. For instance, the HOMO-LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting reactivity . The molecular electrostatic potential (MEP) analysis indicates the regions of negative and positive charge distribution, which can affect the molecule's interaction with other substances . The first hyperpolarizability is a property related to nonlinear optics and can be calculated to determine the potential applications of the compound in this field . These analyses would be essential for a comprehensive understanding of 1-(4-Phenylphenyl)ethanamine.
科学研究应用
-
Pharmaceutical Intermediate
- Application : “1-(4-Biphenylyl)ethylamine” is used as a pharmaceutical intermediate .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use as a pharmaceutical intermediate are not specified in the source .
-
Synthesis of Schiff Bases
- Application : A compound similar to “1-(4-Phenylphenyl)ethanamine”, known as “2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine”, has been used in the synthesis of Schiff bases . These Schiff bases act as novel pancreatic lipase inhibitors .
- Method of Application : The dehydration reaction between “2-(piperidin-4-yl)ethanamine” and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
- Results or Outcomes : The synthesized compounds revealed promising activity as pancreatic porcine lipase inhibitors, compared to the Orlistat reference . They also showed good antioxidant activity by the DPPH method .
-
Synthesis of Vinyl Compounds
- Application : A similar compound, “1-(4-Vinylphenyl)ethanamine”, is listed in the ChemSpider database . While the specific applications are not detailed, vinyl compounds are generally used in the production of polymers.
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the synthesis of vinyl compounds are not specified in the source .
-
Synthesis of Phenylethylamines
- Application : Ethylamine, a compound structurally similar to “1-(4-Phenylphenyl)ethanamine”, is used to synthesize phenylethylamines . Phenylethylamines are a class of compounds with various applications in medicinal chemistry.
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the synthesis of phenylethylamines are not specified in the source .
-
Synthesis of Vinyl Compounds
- Application : A similar compound, “1-(4-Vinylphenyl)ethanamine”, is listed in the ChemSpider database . While the specific applications are not detailed, vinyl compounds are generally used in the production of polymers.
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the synthesis of vinyl compounds are not specified in the source .
-
Asymmetric Synthesis
- Application : A compound structurally similar to “1-(4-Phenylphenyl)ethanamine”, known as “(S)-1-(1,1’-biphenyl-2-yl)ethanamine”, has been used in the asymmetric synthesis . This process is important in the pharmaceutical industry for the production of enantiomerically pure chiral amines .
- Method of Application : The Vibrio fluvialis amine transaminase was engineered through a rational design strategy combining in silico and in vitro studies . The rationally designed variant, W57F/R88H/V153S/K163F/I259M/R415A/V422A, showed an improvement in reaction rate by more than 1716-fold toward the bulky ketone under study .
- Results or Outcomes : The variant converted 42% of 1 g/L of the substrate, yielding the corresponding (S)-amine product with an enantiomeric excess (ee) value of >99% .
属性
IUPAC Name |
1-(4-phenylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZRPPCCDKMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378064 | |
| Record name | 1-(4-phenylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylphenyl)ethanamine | |
CAS RN |
86217-82-5 | |
| Record name | 1-(4-phenylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-phenylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



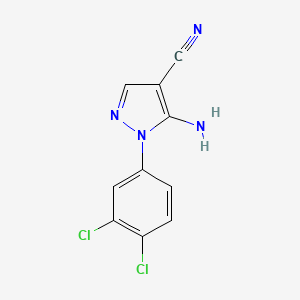
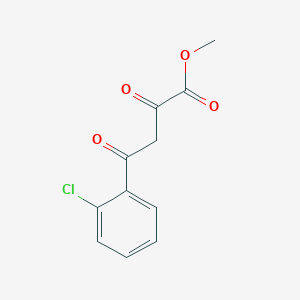
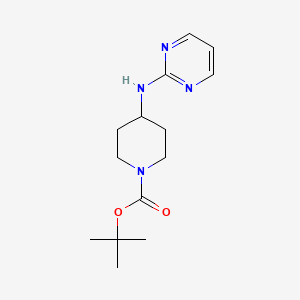

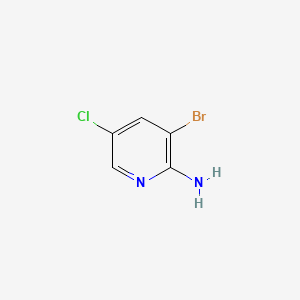


![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

